(1S)-N-benzyl-1-phenylethane-1-sulfonamide

Catalog No.
S6473826
CAS No.
2679949-32-5
M.F
C15H17NO2S
M. Wt
275.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-N-benzyl-1-phenylethane-1-sulfonamide

CAS Number

2679949-32-5

Product Name

(1S)-N-benzyl-1-phenylethane-1-sulfonamide

Molecular Formula

C15H17NO2S

Molecular Weight

275.4
(1S)-N-benzyl-1-phenylethane-1-sulfonamide, also known as Benzenesulfonamide, N-(1-phenylethyl)- or Benzenesulfonamide, (1S)-1-phenylethyl)-is a sulfonamide compound with the molecular formula C15H17NO2S. It was first synthesized and characterized by Bollinger et al. in 1982, with the aim of developing a new class of inhibitors for carbonic anhydrase II enzyme.

(1S)-N-benzyl-1-phenylethane-1-sulfonamide is a white to yellow crystalline powder with a melting point of 149-151℃. It is slightly soluble in water but soluble in ethanol, methanol, and chloroform. The compound has a molecular weight of 283.371 g/mol and a density of 1.23 g/cm^3. It is stable at room temperature and neutral pH, but can be decomposed under acidic or basic conditions.
of new materials based on (1S)-N-benzyl-1-phenylethane-1-sulfonamide for various industrial applications.
6. Evaluation of the potential herbicidal and growth-regulating effects of (1S)-N-benzyl-1-phenylethane-1-sulfonamide on crops and weeds.
7. Investigation of the potential use of (1S)-N-benzyl-1-phenylethane-1-sulfonamide for the treatment of infectious diseases, such as bacterial and fungal infections.
8. Evaluation of the potential off-target effects and toxicity of (1S)-N-benzyl-1-phenylethane-1-sulfonamide in various in vitro and in vivo models.
9. Development of new analytical methods for the detection and quantification of (1S)-N-benzyl-1-phenylethane-1-sulfonamide in various matrices.
10. Investigation of the structure-activity relationships and molecular mechanisms underlying the biological and pharmacological activities of (1S)-N-benzyl-1-phenylethane-1-sulfonamide.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used analytical methods for the determination of (1S)-N-benzyl-1-phenylethane-1-sulfonamide in various matrices, such as biological fluids, tissues, and environmental samples. The compound can also be detected by UV-vis spectroscopy.

(1S)-N-benzyl-1-phenylethane-1-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase II enzyme, which is involved in the regulation of acid-base balance in the body. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, cervical, and prostate cancer cells, through the induction of cell cycle arrest and apoptosis. In addition, (1S)-N-benzyl-1-phenylethane-1-sulfonamide has been reported to possess antimicrobial and antifungal activities.

The toxicity and safety of (1S)-N-benzyl-1-phenylethane-1-sulfonamide in scientific experiments depend on the dose, route of administration, and duration of exposure. The compound has been shown to cause skin irritation and sensitization in some animal models, but is generally considered to have low toxicity. In vitro and in vivo studies have demonstrated the cytotoxic effects of (1S)-N-benzyl-1-phenylethane-1-sulfonamide on cancer cells, without significant toxicity to normal cells.

(1S)-N-benzyl-1-phenylethane-1-sulfonamide has various applications in scientific experiments, including:
1. As a carbonic anhydrase II inhibitor for the study of acid-base regulation in biological systems;
2. As an anticancer agent for the evaluation of its cytotoxic effects on cancer cells;
3. As an antimicrobial and antifungal agent for the investigation of its potential use in the treatment of infectious diseases.

Research on (1S)-N-benzyl-1-phenylethane-1-sulfonamide is ongoing, with the focus on its applications in the fields of cancer therapy, infectious diseases, and material science. Recent studies have investigated the mechanism of action of the compound as a carbonic anhydrase II inhibitor, as well as its potential use as a diagnostic marker for breast cancer. Other studies have explored the synthesis of novel derivatives of (1S)-N-benzyl-1-phenylethane-1-sulfonamide with improved biological activities.

(1S)-N-benzyl-1-phenylethane-1-sulfonamide has potential implications in various fields of research and industry, including:
1. Medical research: The compound could be used as a lead for the development of new anticancer and antimicrobial agents with improved efficacy and safety profiles.
2. Material science: The compound could be used as a versatile building block for the synthesis of new materials with various applications, such as drug delivery, catalysis, and nanotechnology.
3. Agriculture: The compound could be used as a potential herbicide or growth regulator for crops, with minimal environmental impact.

Despite the promising biological and pharmacological activities of (1S)-N-benzyl-1-phenylethane-1-sulfonamide, some limitations and future directions exist, including:
1. Limited understanding of the mechanism of action: The exact mechanism of action of the compound as a carbonic anhydrase II inhibitor and anticancer agent is not fully elucidated, and further studies are needed to explore the molecular targets and pathways involved.
2. Lack of in vivo efficacy data: Although (1S)-N-benzyl-1-phenylethane-1-sulfonamide has shown potent cytotoxicity against various cancer cell lines in vitro, its efficacy in vivo is not well established, and more preclinical studies are needed to evaluate its potential as a therapeutic agent.
3. Complexity of structure-activity relationships: The design and synthesis of new derivatives of (1S)-N-benzyl-1-phenylethane-1-sulfonamide with improved biological activities is challenging, due to the complex structure-activity relationships and potential off-target effects. However, computer-aided drug design and high-throughput screening techniques could be utilized to facilitate the discovery of new lead compounds.

List of possible future directions for research on (1S)-N-benzyl-1-phenylethane-1-sulfonamide:
1. Development of more potent and selective derivatives of (1S)-N-benzyl-1-phenylethane-1-sulfonamide for the inhibition of carbonic anhydrase II and cancer cells.
2. Evaluation of the pharmacokinetic properties of (1S)-N-benzyl-1-phenylethane-1-sulfonamide in vivo, such as absorption, distribution, metabolism, and excretion.
3. Investigation of the potential use of (1S)-N-benzyl-1-phenylethane-1-sulfonamide in combination with other anticancer agents or immunotherapies for the treatment of cancer.
4. Exploration of the potential use of (1S)-N-benzyl-1-phenylethane-1-sulfonamide as a diagnostic marker for breast cancer.
5.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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